molecular formula C16H24N2O2 B597375 Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate CAS No. 177947-98-7

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate

Cat. No.: B597375
CAS No.: 177947-98-7
M. Wt: 276.38
InChI Key: FQIROIAIOANJTE-UHFFFAOYSA-N
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Description

Tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate: is an organic compound with the molecular formula C16H24N2O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized by cyclization reactions involving appropriate precursors. For example, starting from tert-butyl 3-aminoazetidine-1-carboxylate, the amino group can be protected using a tert-butyl group.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions. This involves reacting the azetidine derivative with benzylamine under suitable conditions to form the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be employed to modify the azetidine ring or the benzylamino group, potentially leading to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: Due to its structural features, the compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry:

    Material Science: The compound may be used in the synthesis of novel materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to modulation of their activity. The azetidine ring provides structural rigidity, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

  • Tert-butyl 3-aminoazetidine-1-carboxylate
  • Tert-butyl 3-((methylamino)methyl)azetidine-1-carboxylate
  • Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate

Uniqueness:

  • Structural Features: The presence of the benzylamino group distinguishes tert-butyl 3-((benzylamino)methyl)azetidine-1-carboxylate from other similar compounds, providing unique chemical reactivity and biological activity.
  • Applications: Its potential applications in drug development and material science make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

tert-butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-14(12-18)10-17-9-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIROIAIOANJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697016
Record name tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177947-98-7
Record name tert-Butyl 3-[(benzylamino)methyl]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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